molecular formula C9H14 B14623606 Cycloheptane, 1,2-bis(methylene)- CAS No. 58738-52-6

Cycloheptane, 1,2-bis(methylene)-

Cat. No.: B14623606
CAS No.: 58738-52-6
M. Wt: 122.21 g/mol
InChI Key: YBHCZUZCUFQDEN-UHFFFAOYSA-N
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Description

Cycloheptane, 1,2-bis(methylene)- is a cycloalkane derivative with the molecular formula C9H14 This compound features a seven-membered ring with two methylene groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptane, 1,2-bis(methylene)- can be achieved through several methods. One common approach involves the nucleophilic cyclopropanation of 1,6-heptadiene. This reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Cycloheptane, 1,2-bis(methylene)- often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane, 1,2-bis(methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene groups to methyl groups.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.

Major Products Formed

    Oxidation: Cycloheptanone and cycloheptanoic acid.

    Reduction: Cycloheptane.

    Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

Cycloheptane, 1,2-bis(methylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cycloheptane, 1,2-bis(methylene)- involves its interaction with molecular targets such as enzymes and receptors. The methylene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and effects.

Comparison with Similar Compounds

Cycloheptane, 1,2-bis(methylene)- can be compared with other cycloalkane derivatives such as:

    Cyclohexane: A six-membered ring with similar chemical properties but different reactivity due to the absence of methylene groups.

    Cyclooctane: An eight-membered ring with different conformational stability and reactivity.

    Cyclopentane: A five-membered ring with distinct chemical behavior and applications.

Properties

CAS No.

58738-52-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,2-dimethylidenecycloheptane

InChI

InChI=1S/C9H14/c1-8-6-4-3-5-7-9(8)2/h1-7H2

InChI Key

YBHCZUZCUFQDEN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCC1=C

Origin of Product

United States

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